molecular formula C9H8O7 B3152258 1,2,3-Benzenetricarboxylic acid hydrate CAS No. 732304-21-1

1,2,3-Benzenetricarboxylic acid hydrate

Cat. No.: B3152258
CAS No.: 732304-21-1
M. Wt: 228.16 g/mol
InChI Key: DYDNZUYNRZENMU-UHFFFAOYSA-N
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Description

1,2,3-Benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate, is an organic compound with the molecular formula C₉H₆O₆·xH₂O. It is a tricarboxylic acid derivative of benzene, characterized by three carboxyl groups attached to the benzene ring at the 1, 2, and 3 positions. This compound is known for its crystalline form and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 1,2,3-Benzenetricarboxylic acid hydrate are metal ions, particularly transition metals such as iron, copper, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins and nucleic acids.

Mode of Action

This compound interacts with its targets by forming coordination complexes . This involves the formation of coordinate covalent bonds between the carboxylic acid groups of the compound and the metal ions . This leads to the creation of stable chelates .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable chelates with metal ions, the compound can potentially influence the behavior and reactivity of these ions in a controlled manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzenetricarboxylic acid hydrate can be synthesized through the oxidation of 1,2,3-trimethylbenzene (hemimellitene) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically involves heating the starting material with the oxidizing agent in an aqueous medium, followed by acidification to precipitate the tricarboxylic acid .

Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from water to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Benzenetricarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3-Benzenetricarboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a chelating agent for metal ions.

    Industry: Utilized in the production of polymers, resins, and other materials

Comparison with Similar Compounds

Uniqueness: 1,2,3-Benzenetricarboxylic acid hydrate is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and coordination behavior. This makes it particularly useful in the synthesis of specific coordination compounds and in applications requiring precise control over molecular interactions .

Properties

IUPAC Name

benzene-1,2,3-tricarboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNZUYNRZENMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018141
Record name 1,2,3-Benzenetricarboxylic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177349-18-6, 36362-97-7, 732304-21-1
Record name 1,2,3-Benzenetricarboxylic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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